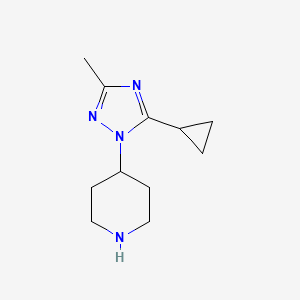
3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione: is a chemical compound with the molecular formula C11H16O4 It is a derivative of 1,4-dioxane-2,5-dione, where the hydrogen atoms at positions 3 and 6 are replaced by a cyclohexyl and a methyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl-substituted malonic acid derivatives with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired dioxane-dione structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxane ring can be opened or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl-substituted carboxylic acids, while reduction may produce cyclohexyl-substituted alcohols .
Scientific Research Applications
Chemistry: 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione is used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in packaging, agriculture, and biomedical devices due to their environmentally friendly properties .
Biology and Medicine: In the field of medicine, this compound is explored for its potential use in drug delivery systems. Its biodegradable nature makes it suitable for creating controlled-release formulations for various therapeutic agents .
Industry: The compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific mechanical and thermal properties, making it valuable in the development of advanced materials .
Mechanism of Action
The mechanism by which 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione exerts its effects is primarily through its ability to undergo polymerization. The compound can form long polymer chains through ring-opening polymerization, where the dioxane ring is opened and linked with other monomer units. This process is catalyzed by various metal or organocatalysts, leading to the formation of high-molecular-weight polymers .
Molecular Targets and Pathways: The primary molecular target of this compound is the polymerization process itself. The pathways involved include the initiation, propagation, and termination steps of the polymerization reaction. The choice of catalyst and reaction conditions can significantly influence the properties of the resulting polymer .
Comparison with Similar Compounds
3,6-Dimethyl-1,4-dioxane-2,5-dione: This compound is similar in structure but lacks the cyclohexyl group.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Another related compound, Meldrum’s acid, is used in organic synthesis as a versatile intermediate.
Uniqueness: The presence of the cyclohexyl group in 3-Cyclohexyl-6-methyl-1,4-dioxane-2,5-dione imparts unique properties to the resulting polymers. These properties include enhanced mechanical strength and thermal stability, making it distinct from other similar compounds .
Properties
CAS No. |
879398-01-3 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-cyclohexyl-6-methyl-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C11H16O4/c1-7-10(12)15-9(11(13)14-7)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 |
InChI Key |
VGUPYDBITMTFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


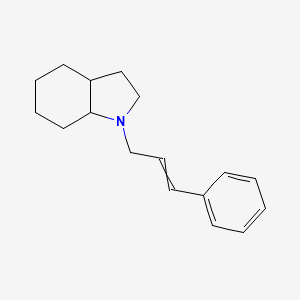
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
![{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B12605395.png)
![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
![1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene](/img/structure/B12605401.png)

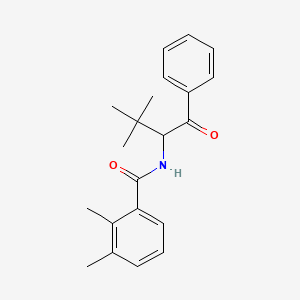
![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)
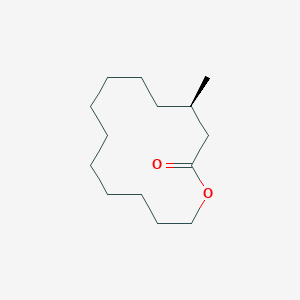
propanedinitrile](/img/structure/B12605456.png)
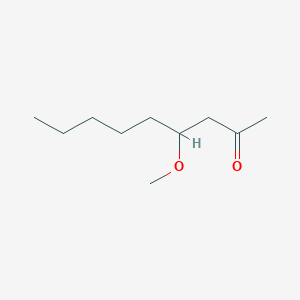
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)

